2-Pyridinecarboxamide, N-(diphenylphosphino)-
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Overview
Description
2-Pyridinecarboxamide, N-(diphenylphosphino)- is a chemical compound with the molecular formula C18H15N2OP and a molecular weight of 306.3 g/mol . This compound is known for its unique structure, which includes a pyridine ring and a diphenylphosphino group, making it a valuable compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(diphenylphosphino)- typically involves the reaction of pyridine-2-carboxylic acid with diphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2-Pyridinecarboxamide, N-(diphenylphosphino)- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, N-(diphenylphosphino)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of 2-Pyridinecarboxamide, N-(diphenylphosphino)- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of 2-Pyridinecarboxamide, N-(diphenylphosphino)- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
2-Pyridinecarboxamide, N-(diphenylphosphino)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, N-(diphenylphosphino)- involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Pyridinecarboxamide, N-(diphenylphosphino)- include other pyridinecarboxamide derivatives and phosphino-substituted compounds. Some examples are:
- Pyridine-2-carboxamide
- N-Phenylpyridine-2-carboxamide
- Diphenylphosphine oxide
Uniqueness
What sets 2-Pyridinecarboxamide, N-(diphenylphosphino)- apart from these similar compounds is its unique combination of a pyridine ring and a diphenylphosphino group. This combination imparts distinctive chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
743476-43-9 |
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Molecular Formula |
C18H15N2OP |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
N-diphenylphosphanylpyridine-2-carboxamide |
InChI |
InChI=1S/C18H15N2OP/c21-18(17-13-7-8-14-19-17)20-22(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,20,21) |
InChI Key |
WBFGGLHNSDYIID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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